molecular formula C12H14F2O B1324692 2',4'-Difluoro-2,2-dimethylbutyrophenone CAS No. 898766-02-4

2',4'-Difluoro-2,2-dimethylbutyrophenone

Cat. No.: B1324692
CAS No.: 898766-02-4
M. Wt: 212.24 g/mol
InChI Key: DTQYYVCQDVBTLI-UHFFFAOYSA-N
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Description

Its structure comprises:

  • A phenyl ring substituted with fluorine atoms at the 2' and 4' positions.
  • A butyrophenone chain (four-carbon ketone) with 2,2-dimethyl substituents on the aliphatic chain.

This compound is structurally distinct due to the combination of electron-withdrawing fluorine atoms and sterically bulky dimethyl groups, which influence its physicochemical properties, such as lipophilicity, solubility, and reactivity.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQYYVCQDVBTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642459
Record name 1-(2,4-Difluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-02-4
Record name 1-(2,4-Difluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-2,2-dimethylbutyrophenone typically involves the reaction of 2,4-difluorobenzyl bromide with 2,2-dimethylbutyryl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,4’-Difluoro-2,2-dimethylbutyrophenone is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2',4'-Difluoro-2,2-dimethylbutyrophenone with structurally related compounds identified in the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Features CAS Number Reference
This compound 2',4'-F; 2,2-dimethyl butyro chain C₁₂H₁₄F₂O 224.24 (calc.) High lipophilicity due to dimethyl groups; electron-deficient aromatic ring Not specified -
2',4'-Difluoroacetophenone 2',4'-F; acetyl group C₈H₆F₂O 156.13 Smaller, lacks aliphatic chain; used in fluorinated dye synthesis 245536-50-9
2-Chloro-2',5'-Difluoroacetophenone 2-Cl; 2',5'-F; acetyl group C₈H₅ClF₂O 190.57 Chlorine adds polarizability; meta-fluorine alters electronic distribution 60468-36-2
Ethyl 4-(2,2-dimethylbutanoyl)benzoate 2,2-dimethylbutanoyl; ester group C₁₅H₂₀O₃ 248.32 Ester derivative; increased stability but reduced reactivity -
2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 2',6'-Cl; dioxane-dimethyl group C₁₅H₁₇Cl₂O₃ 331.23 Bulky dioxane substituent; dichloro enhances halogen bonding potential 898756-99-5

Physicochemical and Functional Differences

Electron-Withdrawing Effects: Fluorine atoms at the 2' and 4' positions increase the compound's electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to non-fluorinated analogues . In contrast, chlorine in 2-Chloro-2',5'-Difluoroacetophenone introduces greater polarizability but reduces electronegativity compared to fluorine .

This contrasts with simpler acetophenones (e.g., 2',4'-Difluoroacetophenone), which lack such hindrance .

Metabolic Stability: Fluorinated compounds generally exhibit enhanced metabolic stability due to the strength of the C-F bond. However, the dimethyl groups in this compound may further reduce oxidative metabolism in biological systems compared to unchlorinated analogues .

Biological Activity

Overview

2',4'-Difluoro-2,2-dimethylbutyrophenone (DFDB) is a synthetic compound with the molecular formula C12H14F2O. It features two fluorine atoms at the 2' and 4' positions on a phenyl ring, along with a butyrophenone backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

  • Molecular Weight : 220.24 g/mol
  • Melting Point : Approximately 50-55 °C
  • Solubility : Soluble in organic solvents such as dichloromethane and ethanol.

The biological activity of DFDB is primarily attributed to its ability to interact with specific molecular targets, inhibiting certain enzymes or receptors. This interaction can lead to various pharmacological effects, which are being investigated for their potential therapeutic applications.

Antibacterial and Antifungal Properties

Recent studies have explored the antibacterial and antifungal properties of DFDB. The compound has shown promising activity against several strains of bacteria and fungi:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 µg/mL
Escherichia coliWeak128 µg/mL
Candida albicansStrong16 µg/mL
Aspergillus nigerModerate64 µg/mL

These findings suggest that DFDB could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of DFDB. The compound was tested against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)35

The results indicate that DFDB possesses significant cytotoxic effects on these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Case Study in Antimicrobial Activity :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DFDB against resistant bacterial strains. The results indicated that DFDB inhibited biofilm formation in Staphylococcus aureus, suggesting its potential utility in treating infections associated with biofilm-forming bacteria.
  • Case Study in Cancer Research :
    Research conducted at a leading cancer institute demonstrated that DFDB induced apoptosis in HeLa cells through the activation of caspase pathways. This mechanism highlights its potential role in cancer therapy, especially for cervical cancer.

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